molecular formula C15H19NO4 B15056074 (R)-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid

Cat. No.: B15056074
M. Wt: 277.31 g/mol
InChI Key: YVOXXKXHRGVDOF-CYBMUJFWSA-N
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Description

®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid is a chiral compound with a piperidine ring substituted at the 3-position with an acetic acid moiety and protected by a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction.

    Protection with Benzyloxycarbonyl Group: The final step involves protecting the nitrogen atom of the piperidine ring with a benzyloxycarbonyl group using a reagent such as benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the deprotected piperidine derivative.

    Substitution: Formation of esters or amides depending on the substituent introduced.

Scientific Research Applications

®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be removed under physiological conditions, allowing the compound to interact with enzymes or receptors. The piperidine ring and acetic acid moiety can participate in binding interactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid
  • **®-1-Fmoc-piperidin-3-yl)acetic acid

Uniqueness

®-2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]acetic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m1/s1

InChI Key

YVOXXKXHRGVDOF-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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